molecular formula C9H9ClO4 B13671820 1,3-Dioxooctahydroisobenzofuran-5-carbonyl Chloride

1,3-Dioxooctahydroisobenzofuran-5-carbonyl Chloride

Cat. No.: B13671820
M. Wt: 216.62 g/mol
InChI Key: PFSDLBJQVAMHRY-UHFFFAOYSA-N
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Description

1,3-Dioxooctahydroisobenzofuran-5-carbonyl Chloride is a chemical compound with the molecular formula C9H9ClO4. It is known for its unique structure, which includes a dioxo group and a carbonyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxooctahydroisobenzofuran-5-carbonyl Chloride can be synthesized through the reaction of 1,3-dioxooctahydroisobenzofuran-5-carboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted into the corresponding acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may include purification steps such as distillation and crystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxooctahydroisobenzofuran-5-carbonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed through the reaction with amines.

    Esters: Formed through the reaction with alcohols.

    Carboxylic Acid: Formed through hydrolysis.

Mechanism of Action

The mechanism of action of 1,3-Dioxooctahydroisobenzofuran-5-carbonyl Chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the carbonyl group, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H9ClO4

Molecular Weight

216.62 g/mol

IUPAC Name

1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5-carbonyl chloride

InChI

InChI=1S/C9H9ClO4/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h4-6H,1-3H2

InChI Key

PFSDLBJQVAMHRY-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C(=O)Cl)C(=O)OC2=O

Origin of Product

United States

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